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Compound of Interest

Compound Name: AN3199

Cat. No.: B560043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "AN3199" did not yield specific results. This guide focuses on

AZD3199, a compound with a similar designation and for which pharmacokinetic and

pharmacodynamic data are available. It is presumed that "AN3199" was a typographical error.

Executive Summary
AZD3199 is an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) that has been

investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1]

Preclinical and clinical studies have demonstrated its high potency, selectivity, and prolonged

duration of action.[1][2][3] This technical guide provides a comprehensive overview of the

pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for AZD3199,

intended to serve as a resource for professionals in drug development and respiratory disease

research.

Pharmacokinetics
AZD3199 exhibits a pharmacokinetic profile characterized by rapid absorption and a long

terminal half-life, supporting its potential for once-daily dosing.[1]

Absorption

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b560043?utm_src=pdf-interest
https://www.benchchem.com/product/b560043?utm_src=pdf-body
https://www.benchchem.com/product/b560043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4916363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Following inhalation, AZD3199 is rapidly absorbed into the systemic circulation. In clinical trials

involving healthy volunteers and patients with asthma, the maximum plasma concentration

(Tmax) was reached within 30 minutes of administration.[1]

Distribution
Specific details on the volume of distribution and protein binding of AZD3199 are not

extensively detailed in the publicly available literature. However, as a lipophilic compound, it is

expected to have a high affinity for tissues, contributing to its long residence time in the lungs.

Metabolism
The metabolic pathways of AZD3199 have not been fully elucidated in the reviewed literature.

Pharmacokinetic assessments have primarily focused on the parent (unmetabolized) drug in

plasma and urine.[1]

Excretion
AZD3199 is characterized by a very long terminal half-life. In healthy Caucasian males, the

estimated terminal half-life was up to 142 hours.[1] The geometric mean half-life was estimated

at 108 hours in a single ascending dose study and up to 142 hours in multiple ascending dose

studies.[1] The primary route of excretion information is not detailed in the available literature,

though urinary excretion has been used for pharmacokinetic assessments.[1]

Dose Proportionality and Linearity
Pharmacokinetic studies have shown that AZD3199 exhibits dose-proportional and time-

independent pharmacokinetics.[1]

Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of AZD3199 from clinical

studies. Note: Specific Cmax and AUC values for each dose group were not available in the

reviewed public literature. The tables present a qualitative and summary-level overview.

Table 1: Summary of AZD3199 Clinical Pharmacokinetic Studies[1][4][5]
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Study Identifier Population
Doses (Delivered
via Turbuhaler)

Key Findings

Single Ascending

Dose

Healthy Caucasian

Males

5–3200 µg

(Turbuhaler-

equivalent)

Rapid absorption

(Tmax ~30 mins), long

half-life (~108 hours).

NCT00713271

(GMAD)

Healthy Caucasian

Males

240, 720, 1680 µg

(once daily)

Long half-life (~142

hours), dose-

proportional PK.

NCT00772759

(JMAD)

Healthy Japanese

Males

240, 720, 1680 µg

(once daily)

Long half-life (~123

hours).

NCT00736489 (Phase

IIA)
Patients with Asthma

120, 480, 1920 µg

(single doses)

Plasma exposure

similar to healthy

volunteers, long half-

life (~140 hours).

Phase IIB Patients with COPD
200, 400, 800 µg

(once daily)

Plasma exposure was

relatively lower than in

healthy volunteers

and patients with

asthma.

Table 2: Key Pharmacokinetic Parameters of AZD3199[1]

Parameter Value Population

Time to Maximum Plasma

Concentration (Tmax)
~30 minutes

Healthy Volunteers & Patients

with Asthma

Terminal Half-life (t1/2) Up to 142 hours Healthy Caucasian Males

Pharmacodynamics
As a β2-adrenoreceptor agonist, AZD3199 exerts its primary pharmacodynamic effect through

relaxation of the airway smooth muscle, leading to bronchodilation.
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Mechanism of Action
AZD3199 is a potent and selective agonist of the β2-adrenoreceptor, a G-protein coupled

receptor.[3] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in

intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A

(PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation

of bronchial smooth muscle and bronchodilation.

Extracellular
Cell Membrane Intracellular

AZD3199 β2-Adrenergic
Receptor Gs Protein

activates Adenylyl
Cyclase cAMPconverts ATP toactivates Protein Kinase A

(PKA)

activates Bronchodilationleads to

Click to download full resolution via product page

Caption: AZD3199 β2-Adrenergic Receptor Signaling Pathway.

Preclinical Pharmacodynamics
In preclinical studies, AZD3199 demonstrated high potency and selectivity as a β2-agonist in

vitro, with a prolonged duration of action in vivo.[2][3] Onset of action studies were conducted

in guinea pig tracheal rings and human bronchial rings.[3] Duration of action was assessed in

guinea pigs following intratracheal administration.[3]

Clinical Pharmacodynamics
In a Phase IIa study (NCT00736489) in patients with asthma, single doses of AZD3199 (120,

480, and 1920 µg) were compared with formoterol and placebo. The study assessed the forced

expiratory volume in 1 second (FEV1) as a primary endpoint. Results of this study are available

on ClinicalTrials.gov.

Experimental Protocols
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This section provides an overview of the methodologies that are representative of those used

in the evaluation of AZD3199.

Pharmacokinetic Sample Analysis
Objective: To quantify the concentration of AZD3199 in plasma and urine.

Methodology: A validated high-performance liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method is typically employed.

Sample Preparation: Plasma and urine samples are prepared using solid-phase extraction to

isolate AZD3199 and an internal standard from endogenous components.

Chromatography: The extracted samples are injected into a liquid chromatography system. A

C18 column is commonly used for separation. The mobile phase typically consists of a

gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g.,

acetonitrile).

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass

spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive

ion mode. Specific precursor-to-product ion transitions for AZD3199 and its internal standard

are monitored for quantification.

Quantification: A calibration curve is generated using standards of known concentrations to

determine the concentration of AZD3199 in the unknown samples.
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Caption: Pharmacokinetic Sample Analysis Workflow.

In Vitro β2-Adrenoceptor Agonist Assay
Objective: To determine the potency and selectivity of AZD3199 at the β2-adrenoreceptor.

Methodology: A cell-based assay measuring the accumulation of cyclic AMP (cAMP) is

commonly used.

Cell Culture: A cell line recombinantly expressing the human β2-adrenoreceptor (e.g., CHO-

K1 or HEK293 cells) is cultured under standard conditions.[6]

Assay Procedure:

Cells are seeded into microplates and incubated.

The cells are then treated with various concentrations of AZD3199 or a reference agonist.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b560043?utm_src=pdf-body-img
https://www.eurofinsdiscovery.com/catalog/beta2-human-adrenoceptor-gpcr-cell-based-agonist-camp-leadhunter-assay-us/86-0007P-2273AG
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of

cAMP.[7][8]

Following an incubation period, the cells are lysed.

cAMP Detection: The intracellular cAMP concentration is measured using a competitive

immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-

linked immunosorbent assay (ELISA) based kit.[9]

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response

curve to determine the EC50 (potency) and Emax (efficacy) of the compound.

Cells Expressing β2-Receptor

Treat with AZD3199

Cell Lysis

cAMP Detection (e.g., HTRF)

Data Analysis (EC50, Emax)

Click to download full resolution via product page

Caption: In Vitro cAMP Assay Workflow.

Isolated Guinea Pig Trachea Assay
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Objective: To assess the bronchodilator effect and duration of action of AZD3199 in an ex vivo

model.

Methodology: This assay measures the relaxation of pre-contracted guinea pig tracheal smooth

muscle.

Tissue Preparation:

Tracheas are isolated from guinea pigs and placed in a Krebs-Henseleit solution.[2][10]

[11][12]

The trachea is cut into rings or strips and mounted in an organ bath containing the Krebs-

Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[2][10][11][12]

The tissue is connected to an isometric force transducer to record changes in muscle

tension.

Experimental Procedure:

The tracheal preparations are allowed to equilibrate under a resting tension.

The smooth muscle is pre-contracted with an agent such as histamine, carbachol, or

potassium chloride.[11][12][13]

Once a stable contraction is achieved, cumulative concentrations of AZD3199 are added

to the organ bath.

The resulting relaxation of the tracheal muscle is recorded.

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction response.

Concentration-response curves are generated to determine the potency (EC50) of AZD3199.

For duration of action studies, the tissue is washed to remove the agonist, and the time

taken for the contractile response to return to baseline is measured.
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Caption: Isolated Guinea Pig Trachea Assay Workflow.

Conclusion
AZD3199 is a potent, selective, and ultra-long-acting β2-adrenoreceptor agonist. Its

pharmacokinetic profile, characterized by rapid absorption and a long half-life, makes it a

promising candidate for once-daily inhaled therapy for obstructive airway diseases. The

pharmacodynamic effects are consistent with its mechanism of action as a β2-agonist, leading

to significant bronchodilation. The experimental methodologies outlined in this guide provide a

framework for the continued investigation and understanding of this and similar compounds.

Further research, particularly the publication of detailed quantitative data from clinical trials,

would provide a more complete picture of the clinical pharmacology of AZD3199.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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